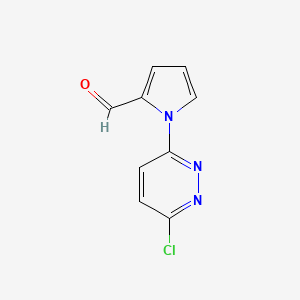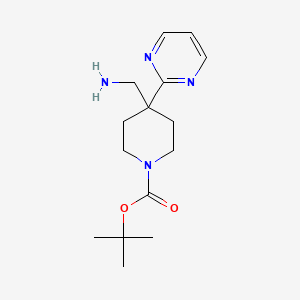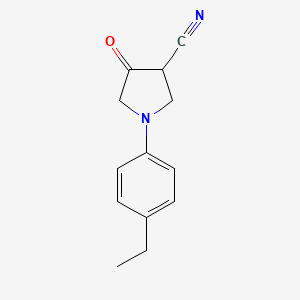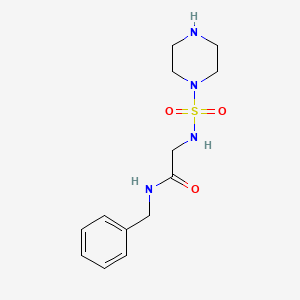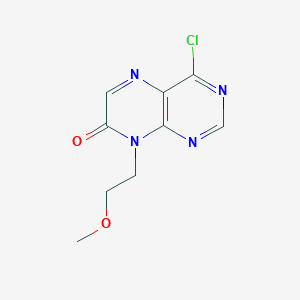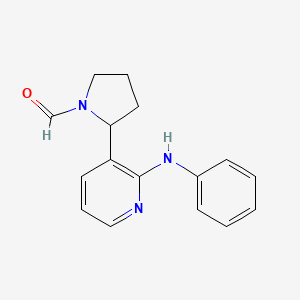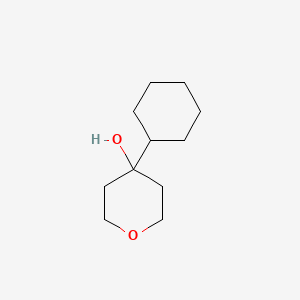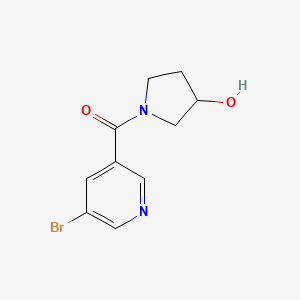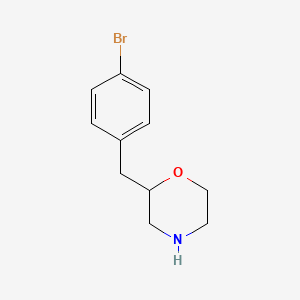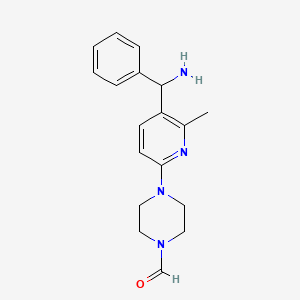
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentylmethoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The cyclopentylmethoxy group can be introduced via an etherification reaction using cyclopentylmethanol and an appropriate leaving group. The methyl group can be introduced through alkylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays and pathway analysis.
相似化合物的比较
Similar Compounds
2-Methylpyrimidine-4-carboxylic acid: Lacks the cyclopentylmethoxy group, which may affect its biological activity and chemical reactivity.
6-Methoxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group, which could influence its solubility and interaction with biological targets.
6-(Cyclopentylmethoxy)-pyrimidine-4-carboxylic acid: Lacks the methyl group at the 2-position, which may alter its chemical properties and reactivity.
Uniqueness
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
6-(cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-13-10(12(15)16)6-11(14-8)17-7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,15,16) |
InChI 键 |
OTNPMGFTUUWLBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)OCC2CCCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


